molecular formula C14H16ClNO B7858606 3-Chloro-4-(cyclohexylmethoxy)benzonitrile

3-Chloro-4-(cyclohexylmethoxy)benzonitrile

Cat. No.: B7858606
M. Wt: 249.73 g/mol
InChI Key: HXIXZBYVXFDFFH-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclohexylmethoxy)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzene ring substituted with a chlorine atom, a nitrile group, and a cyclohexylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyclohexylmethoxy)benzonitrile typically involves the reaction of 3-chloro-4-hydroxybenzonitrile with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(cyclohexylmethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitrile group can be reduced to an amine.

    Oxidation: The cyclohexylmethoxy group can be oxidized to a ketone.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Substituted benzonitriles.

    Reduction: 3-Chloro-4-(cyclohexylmethoxy)benzylamine.

    Oxidation: 3-Chloro-4-(cyclohexylmethoxy)benzophenone.

Scientific Research Applications

3-Chloro-4-(cyclohexylmethoxy)benzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: Used in studies to understand the interactions of nitrile-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(cyclohexylmethoxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the nitrile group can interact with enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzonitrile: Lacks the cyclohexylmethoxy group, making it less bulky and potentially less reactive in certain contexts.

    4-Chlorobenzonitrile: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications.

    3-Chloro-4-methoxybenzonitrile: Contains a methoxy group instead of a cyclohexylmethoxy group, leading to different steric and electronic properties.

Uniqueness

3-Chloro-4-(cyclohexylmethoxy)benzonitrile is unique due to the presence of the bulky cyclohexylmethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such steric effects are desired.

Properties

IUPAC Name

3-chloro-4-(cyclohexylmethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h6-8,11H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIXZBYVXFDFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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